![molecular formula C20H25N5O2 B5589431 1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)
1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and related analogs typically involves multi-step chemical reactions that can include ring-opening, cyclization, substitution, and Mannich reactions. For instance, the synthesis process may start with the creation of a precursor molecule through ring-opening or cyclization, followed by a series of reactions to add functional groups or modify the molecular structure to achieve the desired compound (Wu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and computational modeling, reveals the detailed geometry of the molecule. These analyses can provide insights into the conformation, electronic structure, and potential interaction sites of the molecule. For example, studies have shown how molecular packing, hydrogen bonding, and π-π interactions can influence the stability and conformation of similar compounds (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
This molecule can undergo various chemical reactions, including nucleophilic substitutions and reactions with active methylene compounds. These reactions are crucial for modifying the molecule to enhance its properties or to create derivatives with different pharmacological activities. The molecule's reactivity with nucleophiles, for instance, allows for the introduction of new functional groups that can alter its biological activity (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of this molecule, such as solubility, melting point, and crystalline structure, are critical for its application in different fields. These properties can affect the molecule's stability, formulation, and delivery in potential pharmacological applications. Investigations into the crystalline structure and stability under various conditions can provide essential information for the development of drug formulations (Panini et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives, including those related to the specified compound, have been studied for their antidepressant and anxiolytic effects in animal models. These studies have shown that compounds like HBK-14 and HBK-15 possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, being full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties. This suggests a potential application in the development of new treatments for depression and anxiety disorders (Pytka et al., 2015).
Alpha(1)-Adrenoceptor Antagonists
Research into alpha(1)-adrenoceptor blocking properties has led to the synthesis and biological characterization of compounds designed to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. This includes derivatives of trazodone, where the triazolopyridine moiety is replaced with different heteroaromatic rings, indicating their potential as alpha(1)-AR antagonists with very good affinity and selectivity (Betti et al., 2002).
Antibacterial Activity
A series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
High-affinity 5-HT1A Serotonin Ligands
A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands has found that N4-substitution of such compounds can enhance their affinity for 5-HT1A sites. This research highlights the potential application of these compounds in the development of treatments targeting serotonin receptors (Glennon et al., 1988).
Adenosine A(3) Receptor Antagonists
The synthesis of 5-N-(substituted phenylcarbamoyl)amino-8-substituted-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines has shown that these derivatives are highly potent and selective human A3 adenosine receptor antagonists. This discovery opens new perspectives for the characterization of A3 receptors in various diseases, indicating a potential application in therapeutic interventions (Baraldi & Borea, 2000).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole derivatives in biological systems is often related to their ability to interact with various enzymes and receptors . For example, some 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Zukünftige Richtungen
The future research directions for 1,2,4-triazole derivatives could involve exploring their potential uses in various therapeutic areas, given their wide range of biological activities . Additionally, research could also focus on improving their synthesis methods to increase yield and reduce environmental impact.
Eigenschaften
IUPAC Name |
1-[1-[5-(furan-2-yl)-2-(4-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(24-12-10-23(2)11-13-24)20-21-19(18-5-4-14-27-18)22-25(20)16-6-8-17(26-3)9-7-16/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWWIKKRDLEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1C2=CC=C(C=C2)OC)C3=CC=CO3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)
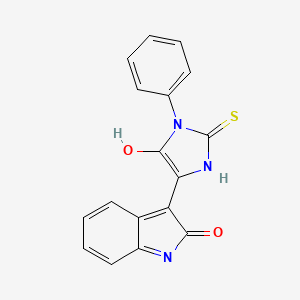
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)
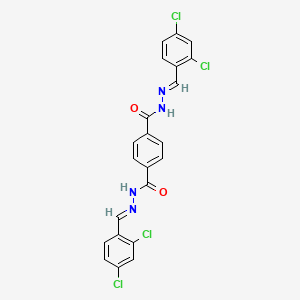
![N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5589382.png)
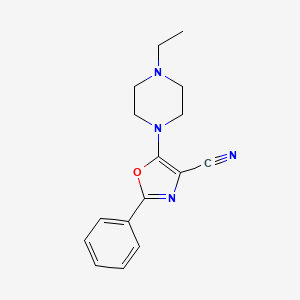
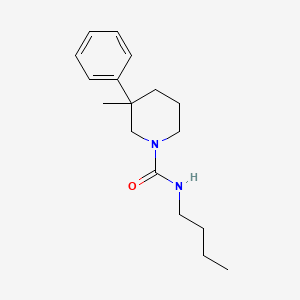
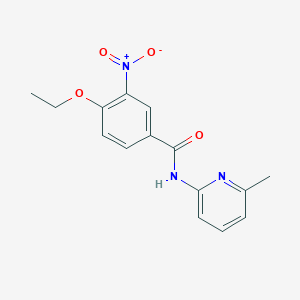
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)
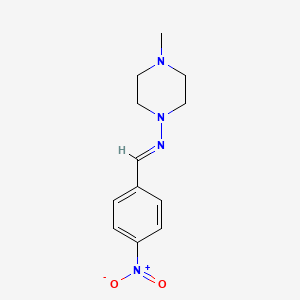
methanone](/img/structure/B5589441.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)